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Abstract
Hyperphosphorylation of the microtubule-associated protein tau is a central pathological

hallmark of several neurodegenerative diseases, including Alzheimer's disease. The

dysregulation of cellular signaling pathways, particularly those involving protein kinases and

phosphatases, contributes to this aberrant tau modification. This technical guide explores the

mechanism of action of NP-C86, a novel small molecule, on tau phosphorylation. Evidence

indicates that NP-C86 exerts its effects indirectly by upregulating the long non-coding RNA

(lncRNA) Growth Arrest-Specific 5 (GAS5). Increased GAS5 levels, in turn, enhance neuronal

insulin signaling, a pathway critically linked to the modulation of tau phosphorylation. This

document provides a comprehensive overview of the underlying signaling pathways,

quantitative data from relevant studies, and detailed experimental protocols for investigating

the effects of NP-C86.

Introduction
Tau is a protein that under normal physiological conditions binds to and stabilizes microtubules

in neurons. However, in a group of neurodegenerative disorders known as tauopathies, tau

becomes abnormally hyperphosphorylated, detaches from microtubules, and aggregates to

form neurofibrillary tangles (NFTs)[1]. This pathology is closely associated with neuronal

dysfunction and cell death. The phosphorylation state of tau is tightly regulated by a balance

between the activities of protein kinases (e.g., Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-
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Dependent Kinase 5 (CDK5)) and protein phosphatases (e.g., Protein Phosphatase 2A

(PP2A))[1][2][3].

Recent research has identified the small molecule NP-C86 as a potential therapeutic agent that

can influence pathways related to tau phosphorylation. NP-C86 has been shown to increase

the levels of the lncRNA GAS5 both in vitro and in vivo[4][5]. Decreased levels of GAS5 are

associated with increased tau phosphorylation and neuroinflammation in the context of

Alzheimer's disease[4]. The primary mechanism by which NP-C86 is proposed to impact tau

phosphorylation is through the enhancement of neuronal insulin signaling, a pathway known to

be impaired in neurodegenerative conditions[4][6].

The NP-C86 Signaling Pathway and its Effect on Tau
Phosphorylation
The mechanism of action of NP-C86 on tau phosphorylation is a multi-step process initiated by

the upregulation of lncRNA GAS5.

NP-C86 and Upregulation of lncRNA GAS5
NP-C86 is a small molecule designed to stabilize and increase the intracellular levels of

GAS5[6][7]. A derivative of NP-C86, designated compound #67, has been shown to have even

greater efficacy in this regard[5]. The upregulation of GAS5 by NP-C86 is a critical first step in

the signaling cascade that ultimately influences tau phosphorylation.

GAS5 and the Enhancement of Insulin Signaling
GAS5 plays a crucial role in regulating the neuronal insulin signaling pathway. Studies have

demonstrated that depletion of GAS5 leads to a blunted response to insulin, characterized by

decreased phosphorylation of key signaling intermediates such as the p85 and p110 subunits

of Phosphoinositide 3-kinase (PI3K)[4]. Conversely, by increasing GAS5 levels, NP-C86
enhances the sensitivity of neurons to insulin. This enhanced signaling is pivotal, as the insulin

pathway is a major regulator of GSK-3β, a primary tau kinase[8][9].

The Insulin Signaling Cascade and its Influence on Tau
Kinases
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The canonical insulin signaling pathway involves the activation of the insulin receptor, which

leads to the recruitment and phosphorylation of Insulin Receptor Substrate (IRS) proteins. This,

in turn, activates the PI3K-Akt signaling cascade. Akt (also known as Protein Kinase B) is a

serine/threonine kinase that, upon activation, phosphorylates GSK-3β at Serine 9, leading to its

inhibition[8][9]. As GSK-3β is a major kinase responsible for phosphorylating tau at multiple

sites, its inhibition by the NP-C86/GAS5/insulin signaling axis is expected to lead to a reduction

in tau hyperphosphorylation.

Interestingly, one study suggests that in HT22 cells, the depletion of GAS5 increases tau

phosphorylation without affecting the phosphorylation state of GSK3α/β, pointing towards the

potential involvement of other kinases such as CDK5 or MARK in the GAS5-dependent

regulation of tau phosphorylation in this specific cell line[4]. Another study presents an

alternative mechanism where GAS5 can act as a molecular sponge for microRNA-23b-3p,

which in turn leads to the upregulation of GSK-3β and PTEN[10]. These differing findings

suggest that the precise downstream effects of GAS5 on tau kinases may be cell-type or

context-dependent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

2. Cross talk between PI3K-AKT-GSK-3β and PP2A pathways determines tau
hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Frontiers | Silencing I2PP2A Rescues Tau Pathologies and Memory Deficits through
Rescuing PP2A and Inhibiting GSK-3β Signaling in Human Tau Transgenic Mice
[frontiersin.org]

4. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves
neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC
[pmc.ncbi.nlm.nih.gov]

5. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and
tauopathies [usf.technologypublisher.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 4 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7981362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6688711/
https://www.benchchem.com/product/b1574664?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9822944/
https://pubmed.ncbi.nlm.nih.gov/39105371/
https://www.benchchem.com/product/b1574664?utm_src=pdf-custom-synthesis
https://utsouthwestern.elsevierpure.com/en/publications/the-roles-of-cyclin-dependent-kinase-5-and-glycogen-synthase-kina/
https://pubmed.ncbi.nlm.nih.gov/25219467/
https://pubmed.ncbi.nlm.nih.gov/25219467/
https://www.frontiersin.org/journals/aging-neuroscience/articles/10.3389/fnagi.2014.00123/full
https://www.frontiersin.org/journals/aging-neuroscience/articles/10.3389/fnagi.2014.00123/full
https://www.frontiersin.org/journals/aging-neuroscience/articles/10.3389/fnagi.2014.00123/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9822944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9822944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9822944/
https://usf.technologypublisher.com/technology/52326
https://usf.technologypublisher.com/technology/52326
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic
Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

7. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic
Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Role of insulin receptor substance-1 modulating PI3K/Akt insulin signaling pathway in
Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

9. Insulin-Mediated Changes in Tau Hyperphosphorylation and Autophagy in a Drosophila
Model of Tauopathy and Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

10. Long noncoding RNA GAS5 acts as a competitive endogenous RNA to regulate GSK-3β
and PTEN expression by sponging miR-23b-3p in Alzheimer's disease - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Impact of NP-C86 on Tau Phosphorylation: A
Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574664#np-c86-s-impact-on-tau-phosphorylation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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